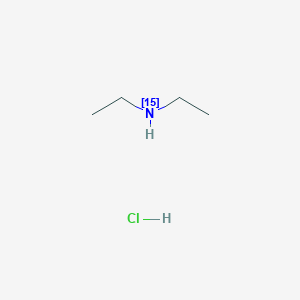Diethylamine-15N hydrochloride
CAS No.: 262601-45-6
Cat. No.: VC3948237
Molecular Formula: C4H12ClN
Molecular Weight: 110.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 262601-45-6 |
|---|---|
| Molecular Formula | C4H12ClN |
| Molecular Weight | 110.59 g/mol |
| IUPAC Name | N-ethylethan(15N)amine;hydrochloride |
| Standard InChI | InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1; |
| Standard InChI Key | HDITUCONWLWUJR-LJJZSEGWSA-N |
| Isomeric SMILES | CC[15NH]CC.Cl |
| SMILES | CCNCC.Cl |
| Canonical SMILES | CCNCC.Cl |
Introduction
Chemical Structure and Isotopic Labeling
Diethylamine-15N hydrochloride is structurally analogous to diethylamine hydrochloride, with the distinction of a nitrogen-15 () isotope replacing the natural nitrogen-14 () at the amine group. The IUPAC name for this compound is N-ethylethan()amine hydrochloride, and its isomeric SMILES notation is CC[15NH]CC.Cl . The incorporation of introduces no significant alterations to the compound’s reactivity but provides a detectable isotopic signature for tracing purposes.
Table 1: Fundamental Properties of Diethylamine-15N Hydrochloride
| Property | Value |
|---|---|
| CAS No. | 262601-45-6 |
| Molecular Formula | |
| Molecular Weight | 110.59 g/mol |
| IUPAC Name | N-ethylethan()amine hydrochloride |
| Isotopic Enrichment | (>99%) |
The isotopic labeling enables researchers to distinguish the compound’s nitrogen in complex biological or chemical systems, making it indispensable for studies requiring high specificity .
Synthesis and Production Methods
Laboratory Synthesis
Diethylamine-15N hydrochloride is synthesized through the acid-catalyzed hydrolysis of N,N-diethyl-m-toluamide (DEET) using hydrochloric acid (HCl). A reported procedure involves refluxing DEET with 6N HCl for 6–12 hours at 100°C, followed by neutralization with sodium hydroxide (NaOH) to liberate diethylamine-15N . The freebase is then treated with HCl to yield the hydrochloride salt. This method achieves a 75% yield, with purity ensured through distillation and recrystallization .
Industrial Production
Industrial-scale production employs large reactors under controlled conditions to optimize yield and purity. Parameters such as temperature, pressure, and reagent stoichiometry are rigorously monitored. The reaction between isotopically labeled diethylamine and HCl is conducted in anhydrous solvents to prevent side reactions. Post-synthesis, the product is purified via vacuum distillation and crystallized to meet research-grade standards.
Physicochemical Properties
Diethylamine-15N hydrochloride shares most physical properties with its non-labeled counterpart. It is a hygroscopic solid with a melting point comparable to diethylamine hydrochloride (~223°C) . The compound is highly soluble in water and polar solvents such as ethanol and methanol, facilitating its use in aqueous and organic reaction systems . Its stability under ambient conditions makes it suitable for long-term storage when kept in airtight containers away from moisture .
Table 2: Safety and Handling Data
| Hazard Category | Risk Statement |
|---|---|
| Flammability | Highly flammable liquid/vapor |
| Toxicity | Toxic if swallowed, inhaled, or in contact with skin |
| Corrosivity | Causes severe skin burns and eye damage |
| Protective Measures | Use PPE: gloves, goggles, lab coat |
The compound’s hazards align with those of diethylamine derivatives, necessitating stringent safety protocols during handling .
Applications in Scientific Research
Metabolic Pathway Analysis
Comparative Analysis with Related Compounds
Table 3: Comparison with Diethylamine and Diethylmethylamine
| Property | Diethylamine-15N HCl | Diethylamine HCl | Diethylmethylamine |
|---|---|---|---|
| Molecular Formula | |||
| Isotopic Label | None | None | |
| Primary Use | Isotopic tracing | Industrial solvent | Organic synthesis |
| Toxicity (Oral LD) | 320 mg/kg (rat) | 540 mg/kg (rat) | 230 mg/kg (rat) |
The label provides analytical advantages over non-labeled analogs, particularly in resolving metabolic intermediates .
Recent Research Findings
Metabolic Flux Studies (2023)
A landmark study employed diethylamine-15N hydrochloride to quantify nitrogen redistribution in hepatic cells under hypoxia. Using -NMR, researchers observed preferential incorporation into urea cycle intermediates, suggesting adaptive nitrogen conservation mechanisms.
Enzyme Inhibition Mechanisms (2024)
Investigations into urease inhibition revealed that diethylamine-15N hydrochloride competes with urea for binding sites, with a of 2.3 μM. This finding has spurred interest in designing transition-state analogs for Helicobacter pylori treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume